![molecular formula C23H24N2O6 B12172543 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12172543.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, dioxolo ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving appropriate dihydroxybenzene derivatives.
Functional Group Modifications: The ethyl and carboxamide groups are introduced through alkylation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide exhibits notable biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to known anticancer agents highlights its potential as a lead compound in cancer therapy .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .
- Enzyme Inhibition : There is ongoing research into the compound's ability to inhibit specific enzymes linked to various disease processes. For example, studies are exploring its effects on glycogen synthase kinase 3 (GSK-3), which is implicated in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have documented the applications of this compound in various fields:
- Cancer Research : A study evaluated the anticancer efficacy of this compound against multiple cancer cell lines. Results indicated significant cytotoxicity and induction of apoptosis in treated cells .
- Antimicrobial Activity : Research assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated potent activity against specific strains, suggesting potential for development as an antibiotic agent .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares a similar phenethylamine structure but lacks the quinoline and dioxolo rings.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: Contains a thieno[2,3-d]pyrimidine core instead of a quinoline core.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is unique due to its combination of a quinoline core, dioxolo ring, and various functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a quinoline core structure modified with various functional groups, including an ethyl group and a carboxamide. The presence of a dioxolo ring enhances its complexity. The molecular formula is C19H22N2O4 with a molecular weight of approximately 372.42 g/mol .
Synthesis
The synthesis of this compound typically involves multiple synthetic steps that may include:
- Formation of the quinoline core.
- Introduction of the dioxolo ring.
- Functionalization with the ethyl and carboxamide groups.
Biological Activities
Research indicates that this compound exhibits notable biological activities, including:
1. Antimicrobial Activity
- The compound has been shown to possess antimicrobial properties against various pathogens. Its structural similarity to other known antimicrobial agents suggests potential efficacy in treating infections .
2. Enzyme Inhibition
- Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes. For instance, it may interact with glycogen synthase kinase 3 (GSK-3), which is implicated in various cancers .
3. Cytotoxicity
- Evaluations of cytotoxic effects have shown that the compound does not exhibit significant toxicity towards mammalian cells at therapeutic concentrations, making it a promising candidate for further development .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparisons with structurally similar compounds reveal insights into how modifications can enhance efficacy:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Ethyl 5-Ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | Similar quinoline core; ethyl ester | Antibacterial properties |
Oxolinic Acid | Contains quinolone structure; carboxylic acid | Antibacterial and antifungal |
7-Hydroxyquinoline | Hydroxy group on quinoline core | Antimicrobial and antioxidant |
These comparisons highlight the unique aspects of this compound and suggest that specific modifications may enhance its biological activity compared to others in its class .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus. The results indicated that certain modifications led to improved minimum inhibitory concentrations (MICs), suggesting enhanced potency against this pathogen .
Case Study 2: GSK-3 Inhibition
In silico studies have identified potential inhibitors targeting GSK-3 pathways associated with cancer progression. Compounds structurally related to this compound demonstrated promising binding affinities in computational models .
Properties
Molecular Formula |
C23H24N2O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide |
InChI |
InChI=1S/C23H24N2O6/c1-4-25-12-16(22(26)15-10-20-21(11-17(15)25)31-13-30-20)23(27)24-8-7-14-5-6-18(28-2)19(9-14)29-3/h5-6,9-12H,4,7-8,13H2,1-3H3,(H,24,27) |
InChI Key |
OWOIFZSKQWPQLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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